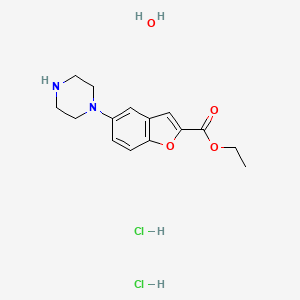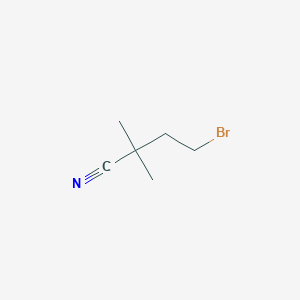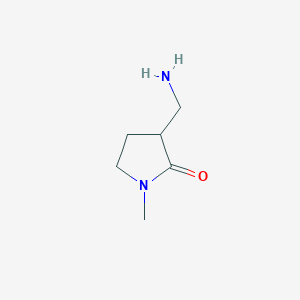
3-(Aminomethyl)-1-methylpyrrolidin-2-one
説明
3-(Aminomethyl)-1-methylpyrrolidin-2-one is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Transformations
- 3-Aminopyrrolidines have been synthesized through a novel protocol involving reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines, leading to the preparation of 3-bromopyrrolidines and their subsequent transformation into 3-azidopyrrolidines. This method has been used for the formal synthesis of the antipsychotic emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).
Pharmacological Studies 2. N-Aminomethyl derivatives of ethosuximide and pufemide anticonvulsants have been synthesized, demonstrating antioxidant activity and effects on blood coagulation parameters (Hakobyan et al., 2020).
Poly(ADP-ribose) Polymerase Inhibitors 3. Development of cyclic amine-containing benzimidazole carboxamide PARP inhibitors for cancer treatment, specifically 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide, known as ABT-888, which exhibits potent enzyme and cellular potency (Penning et al., 2009).
Catalytic Applications 4. The cationic Ir(I) complex [{Ir(bis(pyrazol-1-yl)methane)(CO)2}BPh4] catalyzes the hydroamination of 4-pentyn-1-amine to form 2-methylpyrroline, demonstrating the potential of 3-aminopyrrolidines in catalytic processes (Field, Messerle, & Wren, 2003).
Neuroleptic Activity 5. Benzamides of 1-substituted 3-aminopyrrolidines have been synthesized and evaluated for neuroleptic activity, showing significant inhibitory effects on apomorphine-induced stereotyped behavior in rats (Iwanami et al., 1981).
Cognition and Attention Enhancement 6. H(3) receptor antagonists based on 2-aminoethylbenzofuran skeleton, including 4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuran-5-yl)benzonitrile, have shown potent cognition and attention enhancing properties in animal models (Cowart et al., 2005).
作用機序
Target of Action
The primary target of 3-(Aminomethyl)-1-methylpyrrolidin-2-one is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an enzyme that plays a crucial role in protein synthesis by attaching the amino acid leucine to its corresponding tRNA molecule. This process is essential for the survival and growth of Mtb, making LeuRS a promising target for antitubercular agents .
Mode of Action
This compound interacts with its target, Mtb LeuRS, inhibiting its function . This inhibition disrupts the protein synthesis process, leading to a decrease in the growth and survival of Mtb . The compound shows potent inhibition of Mtb LeuRS and high selectivity over human mitochondrial and cytoplasmic LeuRS .
Biochemical Pathways
The affected pathway is the protein synthesis pathway in Mtb. By inhibiting LeuRS, this compound disrupts the attachment of leucine to its corresponding tRNA, a critical step in protein synthesis . This disruption leads to a decrease in the production of essential proteins, affecting the growth and survival of Mtb .
Pharmacokinetics
The compound’s potent inhibition of mtb leurs and its high selectivity suggest that it may have favorable pharmacokinetic properties
Result of Action
The result of the action of this compound is the inhibition of protein synthesis in Mtb, leading to a decrease in the growth and survival of the bacteria . This makes the compound a promising candidate for the development of new antitubercular agents .
特性
IUPAC Name |
3-(aminomethyl)-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8-3-2-5(4-7)6(8)9/h5H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQYCNNFGJPTRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1534482-03-5 | |
| Record name | 3-(aminomethyl)-1-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


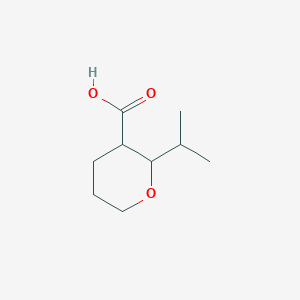
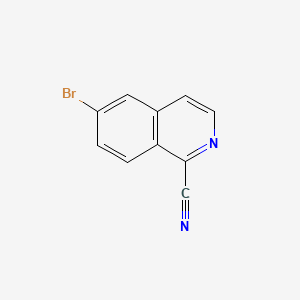
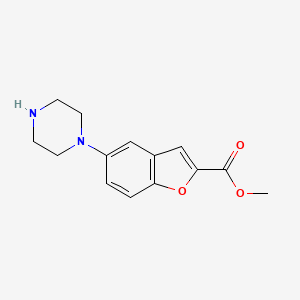
![Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate](/img/structure/B1380136.png)
![Benzyl[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B1380138.png)


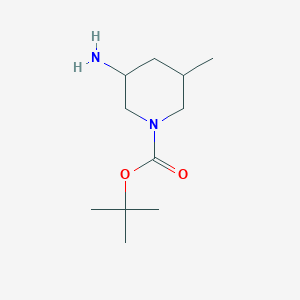

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1380145.png)
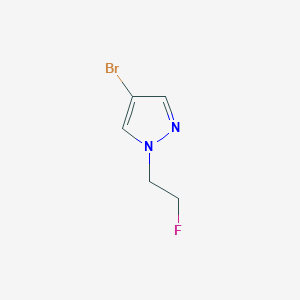
![4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one](/img/structure/B1380147.png)
